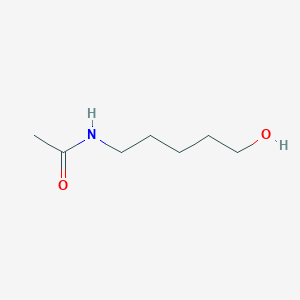

N-(5-Hydroxypentyl)acetamide

Número de catálogo B8467250

Peso molecular: 145.20 g/mol

Clave InChI: WYSXDEZHXVRTSJ-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06197963B1

Procedure details

A solution of 5-amino-1-pentanol (0.650 g, 6.31 mmol) in methanol (15 ml) was cooled to 0° C. and treated with triethylamine (1.62 ml, 11.6 mmol) followed by acetic anhydride (0.891 ml, 9.45 mmol). The reaction mixture was stirred at room temperature overnight. TLC analysis (8% methanol/dichloromethane) then revealed some unreacted material, so additional triethylamine (1.6 ml, 11.6 mmol) and acetic anhydride (0.9 ml, 9.5 mmol) were added at room temperature and the solution was stirred 16 h further. Concentration in vacuo and flash chromatography (7% methanol/dichloromethane) afforded III-20 (1 g, 94% yield) as a pale yellow oil: IR (film) 3300 (s), 3100 (m), 2940 (s), 2870 (m), 1650 (s), 1560 (s), 1439 (m), 1372 (m), 1295 (m), 1220 (w), 1180 (w), 1050 (m), 1010 (w) cm−1; 1H NMR (500 MHz, CDCl3) δ 6.21 (s, 1H), 3.62 (t, J=6.4 Hz, 2H), 3.23 (dd, J=12.9, 7.0 Hz, 2H), 2.87 (s, 1H), 1.97 (s, 3H), 1.60-1.50 (m, 4H), 1.43-1.37 (m, 2H); high resolution mass spectrum (Cl, CH4) m/z 146.1164 [(M+H)+; calcd for C7H16NO2: 146.1181].

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

( w )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

( w )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

( w )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

methanol dichloromethane

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Thirteen

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 20

Yield

94%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7].C(N(CC)CC)C.[C:15](OC(=O)C)(=[O:17])[CH3:16].C>CO.CO.ClCCl>[C:15]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7])(=[O:17])[CH3:16] |f:5.6|

|

Inputs

Step One

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

( w )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

( w )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

( w )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C

|

Step Eleven

|

Name

|

|

|

Quantity

|

0.65 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCCCCO

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Twelve

|

Name

|

|

|

Quantity

|

1.62 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Thirteen

|

Name

|

methanol dichloromethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO.ClCCl

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0.891 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Fifteen

|

Name

|

|

|

Quantity

|

1.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step 16

|

Name

|

|

|

Quantity

|

0.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step 17

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 18

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at room temperature overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added at room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the solution was stirred 16 h further

|

|

Duration

|

16 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentration in vacuo and flash chromatography (7% methanol/dichloromethane)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded III-20 (1 g, 94% yield) as a pale yellow oil

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(=O)NCCCCCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 94% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |